2-tert-Butyl Imidazo[1,2-a]pyridine Core Delivers Orally Active In Vivo Anti-TNF-α Efficacy Superior to N-Phenylpyrazole Benchmark
The 2-tert-butylimidazo[1,2-a]pyridine scaffold, of which 6-bromo-2-tert-butylimidazo[1,2-a]pyridine is a key synthetic precursor, was demonstrated to generate anti-TNF-α compounds more potent than the N-phenylpyrazole derivative LASSBio-1504 and equipotent to the p38 MAPK inhibitor SB-203580. The most active derivative incorporating this scaffold, LASSBio-1749, achieved oral anti-inflammatory activity in a murine subcutaneous air pouch model, significantly reducing in vivo TNF-α and other pro-inflammatory cytokine levels at all tested doses [1].
| Evidence Dimension | Anti-TNF-α potency and in vivo oral activity |
|---|---|
| Target Compound Data | 2-tert-butylimidazo[1,2-a]pyridine scaffold: more potent than LASSBio-1504; as potent as SB-203580; orally active in vivo |
| Comparator Or Baseline | N-phenylpyrazole derivative LASSBio-1504; p38 MAPK inhibitor SB-203580 |
| Quantified Difference | More potent than LASSBio-1504 (qualitative ranking); equipotent to SB-203580; oral in vivo activity demonstrated |
| Conditions | In vitro TNF-α inhibition assay; in vivo subcutaneous air pouch model in mice |
Why This Matters
Procurement of the 6-bromo derivative enables access to a scaffold class with validated in vivo pharmacological relevance and oral bioavailability, reducing lead optimization risk.
- [1] Sales NM, et al. Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies. PLOS ONE. 2014;9(3):e91660. View Source
